

# Afegostat Tartrate: A Technical Guide to its Chemical Structure, Properties, and Chaperone Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Afegostat tartrate (formerly known as isofagomine tartrate, AT2101) is an iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GCase gene, Afegostat tartrate was designed to rescue misfolded GCase, increase its activity, and reduce the accumulation of its substrate, glucocerebroside. Despite showing promise in preclinical studies and early clinical trials, its development was halted after failing to demonstrate sufficient clinical efficacy in a Phase II trial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Afegostat tartrate.

# **Chemical Structure and Properties**

**Afegostat** is the D-tartrate salt of isofagomine. Isofagomine, a piperidine-based iminosugar, is a structural mimic of the transition state of the glucosidase reaction.

### **Chemical Identifiers**



| Property          | Value                                                      |
|-------------------|------------------------------------------------------------|
| Chemical Name     | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol L-tartrate |
| Synonyms          | Isofagomine tartrate, AT2101, Plicera                      |
| CAS Number        | 919364-56-0 (L-tartrate salt)                              |
| Molecular Formula | C10H19NO9                                                  |
| Molecular Weight  | 297.26 g/mol [1]                                           |
| InChlKey          | ULBPPCHRAVUQMC-MUMXBIPUSA-N                                |

**Physicochemical Properties** 

| Property      | Value                                                          |
|---------------|----------------------------------------------------------------|
| Appearance    | White to off-white solid                                       |
| Melting Point | 168-169 °C                                                     |
| Solubility    | Soluble in water[2]                                            |
| рКа           | Not explicitly reported, but the piperidine nitrogen is basic. |

# Mechanism of Action: Pharmacological Chaperone for β-Glucocerebrosidase

Afegostat tartrate's therapeutic rationale is based on its function as a pharmacological chaperone for  $\beta$ -glucocerebrosidase (GCase). In Gaucher disease, specific mutations, such as N370S, lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[3][4] This misfolded protein is then targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome, its site of action.

**Afegostat**, as a competitive inhibitor of GCase, binds to the active site of the nascent enzyme in the ER. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[5][6] Once in the acidic environment of



the lysosome, the lower pH is thought to facilitate the dissociation of **Afegostat** from the active site, allowing the now correctly folded GCase to hydrolyze its substrate, glucocerebroside.[7] Preclinical studies demonstrated that **Afegostat** could increase the activity of the N370S mutant GCase by approximately threefold.[3][4]



Click to download full resolution via product page

Figure 1: Mechanism of action of **Afegostat** as a pharmacological chaperone for  $\beta$ -glucocerebrosidase.

# Experimental Protocols Chemical Synthesis of Isofagomine Tartrate

The synthesis of isofagomine has been approached through various routes, often starting from chiral precursors. A representative synthesis of the tartrate salt is outlined below.

Synthesis of Isofagomine Free Base:

While multiple synthetic routes exist, a common strategy involves the use of a protected carbohydrate derivative. For instance, a multi-step synthesis can be initiated from a readily available starting material like levoglucosan. The key steps typically involve:

• Introduction of a nitrogen-containing functional group: This is often achieved through the opening of an epoxide with an azide or through reductive amination.







- Formation of the piperidine ring: Intramolecular cyclization is a crucial step to form the core heterocyclic structure.
- Stereocontrolled installation of hydroxyl groups: The stereochemistry of the hydroxyl groups is critical for biological activity and is controlled throughout the synthetic sequence.
- Deprotection: Removal of protecting groups yields the final isofagomine free base.

Formation of the L-(+)-Tartrate Salt:

A solution of L-(+)-tartaric acid in deionized water is added to a solution of isofagomine free base in deionized water at room temperature. The resulting solution is stirred and then lyophilized to yield isofagomine L-(+)-tartrate as a white solid.





Click to download full resolution via product page

Figure 2: Generalized workflow for the synthesis of Afegostat tartrate.



# In Vitro β-Glucocerebrosidase Activity Assay

The activity of GCase is commonly measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[3] The assay measures the fluorescence of the liberated 4-methylumbelliferone (4-MU) upon enzymatic cleavage.

#### Materials:

- Cell lysates or purified enzyme preparations
- Assay buffer: 0.2 M sodium phosphate dibasic, 0.1 M citric acid, pH 5.2
- Substrate solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer
- Stop solution: 1 M Glycine, pH 10.5
- 96-well black microplate
- Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

#### Procedure:

- Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
- Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
- In a 96-well black microplate, add a standardized amount of protein from the cell lysate to each well.
- Add the assay buffer to each well.
- To initiate the enzymatic reaction, add the 4-MUG substrate solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stop solution to each well.
- Measure the fluorescence of the liberated 4-MU using a fluorometric plate reader.



 A standard curve using known concentrations of 4-MU should be prepared to quantify the enzyme activity.

# Preclinical and Clinical Development Preclinical Pharmacology

In preclinical studies, **Afegostat** demonstrated the ability to increase GCase activity in various cell and animal models of Gaucher disease.

| Parameter                                        | Finding                                                               |
|--------------------------------------------------|-----------------------------------------------------------------------|
| In vitro GCase Inhibition (Ki)                   | ~30 nM for wild-type and mutant (N370S, V394L) GCase[8]               |
| Cell-based GCase Activity Enhancement            | ~3-fold increase in N370S fibroblasts                                 |
| In vivo GCase Activity Enhancement (Mouse Model) | 2- to 5-fold increase in GCase activity in visceral tissues and brain |

#### **Clinical Trials and Discontinuation**

Afegostat tartrate advanced to Phase II clinical trials for the treatment of Type 1 Gaucher disease. A key study (NCT00446550) was a randomized, open-label trial in treatment-naive adult patients. While the drug was generally well-tolerated and all patients showed an increase in GCase levels in white blood cells, clinically meaningful improvements in key disease markers were observed in only a small number of patients.[1] Consequently, Amicus Therapeutics and its partner Shire decided to discontinue the development of Afegostat for Gaucher disease in 2009.[4]



Click to download full resolution via product page

Figure 3: Logical flow of the clinical development and discontinuation of Afegostat tartrate.

## Conclusion



Afegostat tartrate represents a pioneering effort in the development of pharmacological chaperones for lysosomal storage disorders. Its story highlights both the promise and the challenges of this therapeutic approach. While it did not ultimately succeed in clinical trials for Gaucher disease, the research and development of Afegostat have provided valuable insights into the biology of protein folding and trafficking, and it remains an important case study for scientists and professionals in the field of drug development for rare genetic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glucocerebrosidase Activity Assay [bio-protocol.org]
- 4. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. Glucocerebrosidase assay [bio-protocol.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. xqdoc.imedao.com [xqdoc.imedao.com]
- To cite this document: BenchChem. [Afegostat Tartrate: A Technical Guide to its Chemical Structure, Properties, and Chaperone Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062552#chemical-structure-and-properties-of-afegostat-tartrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com